molecular formula C22H20Cl2N4O2 B4148799 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4148799
M. Wt: 443.3 g/mol
InChI Key: MMMKDAANMIKAIJ-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and an isoxazolecarboxamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorobenzyl group, and the construction of the isoxazolecarboxamide moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves the use of a chlorobenzyl halide in the presence of a base to facilitate nucleophilic substitution.

    Construction of the Isoxazolecarboxamide Moiety: This can be accomplished through the reaction of an appropriate nitrile oxide with an alkene or alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
  • N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O2/c1-13-21(14(2)28(26-13)12-16-5-3-4-6-18(16)24)25-22(29)20-11-19(27-30-20)15-7-9-17(23)10-8-15/h3-10,20H,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMKDAANMIKAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3CC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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